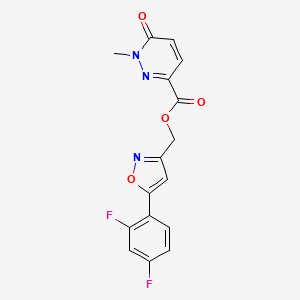
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring can impart different activities .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For instance, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .科学的研究の応用
Isoxazoline Derivatives in Anticancer Research
Isoxazoline derivatives have gained attention in medicinal chemistry due to their anticancer properties. These compounds, belonging to the azoles family, have been explored for their potential as chemotherapeutic agents. The study of natural products containing isoxazoline derivatives has highlighted their role in anticancer activity. The structural-activity relationship and stereochemical aspects of these compounds have been investigated to understand their mechanism of action against cancer cells. This research opens avenues for the development of novel anticancer drugs based on isoxazoline scaffolds (Kaur et al., 2014).
Analytical Methods for Drug Estimation
Analytical methods play a crucial role in the estimation and analysis of compounds like azelnidipine and telmisartan, which are used in the treatment of hypertension. Various analytical techniques, including UV spectrophotometry, HPTLC, HPLC, and LC-MS, have been developed for the accurate measurement of these drugs. These methods are essential for ensuring the quality, efficacy, and safety of pharmaceutical products containing such compounds (Eswarudu et al., 2022).
Levulinic Acid in Drug Synthesis
Levulinic acid, derived from biomass, serves as a key building block in drug synthesis. Its functional groups facilitate the creation of diverse and flexible compounds, reducing synthesis costs and simplifying processes. The application of levulinic acid in cancer treatment and medical materials showcases its versatility and potential in medicinal chemistry. This underscores the importance of biomass-derived compounds in developing more sustainable and cost-effective pharmaceuticals (Zhang et al., 2021).
AMPA Receptor Agonists in Depression Treatment
AMPA receptor agonists have shown promise in the treatment of depression, similar to the effects observed with NMDA receptor antagonists like ketamine. These compounds offer rapid onset of antidepressant effects, highlighting their potential as novel therapeutic agents for depression, including treatment-resistant forms. The exploration of AMPA agonists in this context could lead to the development of fast-acting antidepressants with fewer side effects, contributing significantly to mental health treatment strategies (Yang et al., 2012).
Safety and Hazards
The safety and hazards associated with a specific isoxazole derivative would depend on its exact structure. Some general precautions to take when handling isoxazole derivatives include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding prolonged or repeated exposure .
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
特性
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-methyl-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O4/c1-21-15(22)5-4-13(19-21)16(23)24-8-10-7-14(25-20-10)11-3-2-9(17)6-12(11)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFVKGQIOLDIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


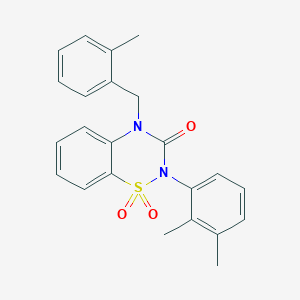
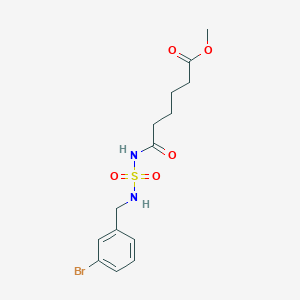
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide](/img/structure/B2809755.png)
![4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2809756.png)
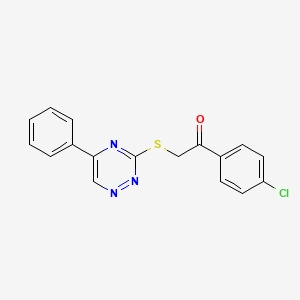
![4-[1-(4-Fluoro-phenyl)-5-oxo-2-thioxo-imidazolidin-4-ylidenemethyl]-benzoic acid](/img/structure/B2809759.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[2-(4-fluorophenyl)-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2809761.png)
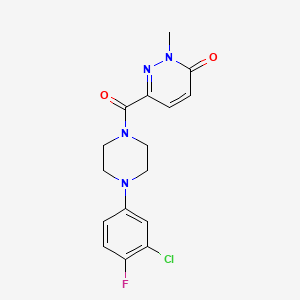

![3-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2809767.png)
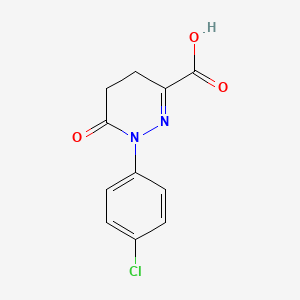
![5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2809771.png)
